molecular formula C16H15ClN2O4 B11541564 methyl 6-amino-4-(3-chlorophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate

methyl 6-amino-4-(3-chlorophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate

Cat. No.: B11541564
M. Wt: 334.75 g/mol
InChI Key: JNHJTIVQZDZSRW-UHFFFAOYSA-N
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Description

Methyl 6-amino-4-(3-chlorophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate is a complex organic compound that belongs to the pyran family. This compound is characterized by its unique structure, which includes a pyran ring substituted with various functional groups such as amino, cyano, and methoxymethyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-amino-4-(3-chlorophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with malononitrile and subsequent cyclization reactions. The reaction conditions often require the use of catalysts such as piperidine and solvents like ethanol to facilitate the formation of the pyran ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-4-(3-chlorophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The methoxymethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions include nitro derivatives, primary amines, and various substituted pyran derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 6-amino-4-(3-chlorophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 6-amino-4-(3-chlorophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-amino-4-(3-chlorophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate is unique due to the presence of the 3-chlorophenyl group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C16H15ClN2O4

Molecular Weight

334.75 g/mol

IUPAC Name

methyl 6-amino-4-(3-chlorophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate

InChI

InChI=1S/C16H15ClN2O4/c1-21-8-12-14(16(20)22-2)13(11(7-18)15(19)23-12)9-4-3-5-10(17)6-9/h3-6,13H,8,19H2,1-2H3

InChI Key

JNHJTIVQZDZSRW-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C(C(=C(O1)N)C#N)C2=CC(=CC=C2)Cl)C(=O)OC

Origin of Product

United States

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